molecular formula C10H15ClN2O2 B1423087 4-(4-Nitrophenyl)butan-1-amine hydrochloride CAS No. 1311315-51-1

4-(4-Nitrophenyl)butan-1-amine hydrochloride

Cat. No.: B1423087
CAS No.: 1311315-51-1
M. Wt: 230.69 g/mol
InChI Key: ARIUQYXOFYFANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrophenyl)butan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O2 and its molecular weight is 230.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-nitrophenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c11-8-2-1-3-9-4-6-10(7-5-9)12(13)14;/h4-7H,1-3,8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIUQYXOFYFANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311315-51-1
Record name 4-(4-nitrophenyl)butan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(4-Nitrophenyl)butan-1-amine hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-(4-Nitrophenyl)butan-1-amine hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No. 1311315-51-1, 1333775-25-9).[1][2] It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility for applications ranging from initial screening to formulation development. Given the limited publicly available quantitative solubility data for this specific molecule, this guide emphasizes the fundamental principles and methodologies required to determine its solubility accurately.

Introduction: The Critical Role of Solubility

Solubility, defined by IUPAC as the analytical composition of a saturated solution, is a fundamental physicochemical property that governs the bioavailability, formulation, and ultimately, the therapeutic efficacy of a drug candidate.[3] For a compound like this compound, understanding its solubility in various aqueous and organic media is a prerequisite for any meaningful preclinical and clinical development. Poor solubility can lead to challenges in absorption and formulation, necessitating advanced drug delivery strategies.[4]

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for predicting its solubility behavior.

PropertyValue/InformationSource
Molecular Formula C₁₀H₁₅ClN₂O₂[2]
Molecular Weight 230.69 g/mol [2]
Physical Form Powder[2]
Predicted XlogP 2.3[5]
CAS Number 1311315-51-1, 1333775-25-9[1][2]

The presence of a primary amine suggests that the solubility of this compound will be highly dependent on the pH of the medium. As a hydrochloride salt, it is expected to be more soluble in aqueous solutions compared to its free base form. The predicted XlogP of 2.3 indicates a moderate lipophilicity, suggesting that it will also exhibit solubility in certain organic solvents.[5]

Quantitative Solubility Data: A Data Gap

As of the date of this guide, specific quantitative solubility data for this compound in common solvents is not extensively reported in peer-reviewed literature or technical data sheets.[5] However, data from a structurally related compound, 4-Nitrophenyl Butyrate (an ester), provides some initial clues for solvent selection, showing solubility in ethanol (~15 mg/mL), DMSO (~30 mg/mL), and DMF (~30 mg/mL).[6] It is crucial to note that this data is for a different functional group and should be used only as a preliminary guide.

Experimental Protocol for Solubility Determination

The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of this compound. The most common and reliable method for this is the shake-flask method.[7]

Principle

An excess of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then measured using a validated analytical technique.

Materials and Equipment
  • This compound

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, etc.)

  • Thermostatic shaker or incubator

  • Calibrated analytical balance

  • Centrifuge

  • Validated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Centrifuge the samples to ensure a clear separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable mobile phase or solvent and determine the concentration of the dissolved compound using a pre-validated analytical method like HPLC-UV. A calibration curve with known concentrations of the compound should be used for accurate quantification.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and any dilution factors.

Visualizing the Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation A Add excess solid to known volume of solvent B Agitate at constant temperature (24-48 hours) A->B Shake-Flask Method C Centrifuge to separate solid and liquid phases B->C D Extract clear supernatant C->D E Dilute aliquot D->E F Analyze concentration (e.g., HPLC-UV) E->F G Calculate solubility (mg/mL or mol/L) F->G

Caption: Workflow for Experimental Solubility Determination.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several factors:

  • pH: As an amine hydrochloride, the compound's solubility is expected to be highest at acidic pH where the amine group is fully protonated. As the pH increases towards and above the pKa of the primary amine, the compound will convert to its less soluble free base form.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. This relationship should be determined experimentally.

  • Solvent Polarity: The presence of both a polar nitro group and a nonpolar butyl chain suggests a complex interaction with solvents of varying polarities.

  • Crystalline Form: Different polymorphic forms of a compound can exhibit different solubilities.

The Importance of Analytical Method Validation

For the accurate determination of solubility, the analytical method used for quantification must be validated.[8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Conclusion

While direct, quantitative solubility data for this compound is scarce, this guide provides the necessary scientific framework and experimental protocols for its determination. By following the outlined methodologies, researchers can generate reliable and reproducible solubility data, which is a critical step in the journey of drug discovery and development. The principles of equilibrium, the influence of physicochemical properties, and the necessity of validated analytical methods are paramount to achieving a thorough understanding of this compound's behavior in solution.

References

  • PubChem. This compound. Available from: [Link]

  • MP Biomedicals. p-Nitrophenyl Acetate. Available from: [Link]

  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. Available from: [Link]

  • PubChem. N-methyl-4-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]butan-1-amine. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

  • Google Patents. Method for determining solubility of a chemical compound.
  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

Sources

Methodological & Application

Solid-Phase Integration of 4-(4-Nitrophenyl)butan-1-amine: Loading and On-Bead Nitro Reduction Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SPS-NITRO-04

Abstract & Strategic Utility

This guide details the solid-phase synthesis (SPS) handling of 4-(4-Nitrophenyl)butan-1-amine hydrochloride . This molecule serves as a high-value "masked" bifunctional linker in combinatorial chemistry and peptidomimetic synthesis.

Why this molecule?

  • Primary Amine Head: Allows robust anchoring to acid-labile resins (e.g., 2-Chlorotrityl chloride) via nucleophilic substitution.

  • Alkyl Spacer (

    
    ):  Provides flexibility, preventing steric clash between the resin surface and the aromatic tail.
    
  • Nitro Tail (Latent Functionality): The nitro group acts as an orthogonal masking group. It remains inert during standard peptide coupling (Fmoc/tBu chemistry) but can be selectively reduced on-bead to an aniline. This enables the synthesis of benzimidazoles, ureas, or complex heterocycles late in the synthetic sequence.

Material Handling & Pre-Treatment[1][2][3][4][5]

Critical Consideration: The Hydrochloride Salt The starting material is supplied as a hydrochloride salt (


). Direct addition to resin without adequate neutralization will result in failed loading because the protonated amine (

) is non-nucleophilic.
  • Solubility: The HCl salt is moderately soluble in water/methanol but sparingly soluble in pure Dichloromethane (DCM).

  • Solvent Strategy: Use Dimethylformamide (DMF) or a DCM/DMF (1:1) mixture for the loading step to ensure complete dissolution and efficient coupling.

Experimental Protocols

Protocol A: Resin Loading (2-Chlorotrityl Chloride Resin)[3][5][6]

This protocol anchors the amine to 2-Chlorotrityl Chloride (2-CTC) resin.[1][2][3][4] The 2-CTC linker is chosen because it allows for the cleavage of the final product under mild acidic conditions (1% TFA), preserving other acid-labile protecting groups if necessary.

Reagents Required:

  • 2-Chlorotrityl chloride resin (Loading ~1.0–1.6 mmol/g)

  • This compound (2.0 eq relative to resin)

  • N,N-Diisopropylethylamine (DIPEA) (5.0 eq)

  • DCM (Anhydrous) and DMF (Anhydrous)

  • Methanol (HPLC grade)

Step-by-Step Procedure:

  • Resin Swelling:

    • Place 2-CTC resin (e.g., 500 mg) in a fritted polypropylene syringe reactor.

    • Add dry DCM (5 mL) and swell for 30 minutes. Drain.

  • Preparation of Loading Solution:

    • In a separate vial, dissolve 4-(4-Nitrophenyl)butan-1-amine HCl (2.0 eq) in dry DMF/DCM (1:1 ratio, ~4 mL).

    • Add DIPEA (5.0 eq). Note: 1.0 eq of DIPEA is consumed immediately to neutralize the HCl salt; the remaining 4.0 eq drives the reaction.

  • Coupling:

    • Add the loading solution to the swollen resin.

    • Agitate (shake/vortex) at room temperature for 2 hours .

  • Capping (Critical):

    • Drain the resin.[2][4]

    • Add a solution of DCM:MeOH:DIPEA (17:2:1, v/v/v) (5 mL).

    • Agitate for 20 minutes. Mechanism: Methanol reacts with any remaining active trityl chloride sites to form a stable methyl ether, preventing non-specific binding later.

  • Washing:

    • Drain and wash sequentially: DCM (3x), DMF (3x), DCM (3x).

Validation (Chloranil Test): Since the primary amine reacts with the resin to form a secondary trityl amine, a standard Kaiser test (ninhydrin) may be inconclusive or faint. Use the Chloranil Test .

  • Result: Blue/Green beads indicate successful loading (presence of secondary amine).

  • Control: Unloaded capped resin should remain colorless/yellow.

Protocol B: On-Bead Nitro Reduction

Once loaded, the nitro group can be reduced to an aniline (


) using Tin(II) Chloride. This method is compatible with the acid-labile 2-CTC linkage.

Reagents Required:

  • Tin(II) Chloride dihydrate (

    
    )[5][6]
    
  • DMF (Solvent)[7][8][9]

  • Ethanol (Optional co-solvent, but pure DMF swells 2-CTC better)

Step-by-Step Procedure:

  • Preparation:

    • Prepare a 2.0 M solution of

      
       in DMF. (Sonicate if necessary to dissolve).
      
  • Reaction:

    • Add the

      
       solution to the resin (ensure beads are fully covered).
      
    • Agitate at room temperature for 4 hours .

    • Note: The solution typically turns yellow/orange.

  • Washing (Crucial for Tin Removal):

    • Drain the resin.[2][4]

    • Wash extensively to remove tin salts: DMF (3x), DMF/Water (1:1) (3x), THF (3x), DCM (3x).

    • Tip: Alternating aqueous/organic washes helps remove inorganic tin byproducts.

Protocol C: Cleavage & Analysis

To verify the synthesis or isolate the intermediate.

  • Cleavage Cocktail: 1% Trifluoroacetic acid (TFA) in DCM.

  • Procedure:

    • Add 1% TFA/DCM to resin. Agitate for 2 x 10 minutes.

    • Filter into a flask containing a small amount of hexane or toluene (to prevent trityl cation retritylation, though less critical for amines than carboxyls).

    • Immediately neutralize with pyridine or evaporate rapidly if analyzing by LCMS.

  • Expected Mass (LCMS):

    • Starting Material (Loaded):

      
       (Free base mass of nitro-amine).
      
    • Reduced Product (Aniline):

      
       (Loss of 
      
      
      
      , gain of
      
      
      ).

Data Summary & Troubleshooting

ParameterSpecification / Condition
Resin Type 2-Chlorotrityl Chloride (2-CTC)
Loading Solvent DCM/DMF (1:1) to solubilize HCl salt
Base Stoichiometry 5.0 eq DIPEA (Essential to neutralize HCl)
Reduction Reagent 2M

in DMF
Reduction Time 4 hours (RT)
Monitoring Chloranil Test (Loading), LCMS (Reduction)

Troubleshooting Guide:

  • Low Loading: Ensure the HCl salt was fully dissolved before adding to the resin. Increase DIPEA to 6-8 eq.

  • Incomplete Reduction: Repeat the

    
     step with fresh reagents for an additional 4 hours or heat to 50°C (use caution with 2-CTC thermal stability).
    
  • Tin Contamination: If NMR shows broad peaks, wash resin with 10% piperidine/DMF before final cleavage to complex residual tin.

Process Visualization

Workflow 1: Resin Loading Mechanism

This diagram illustrates the neutralization of the hydrochloride salt and the subsequent nucleophilic attack on the trityl resin.

LoadingWorkflow Start Start: Amine.HCl Salt Neutralize Neutralization (DIPEA, DMF/DCM) Start->Neutralize Deprotonation FreeBase Free Amine (Nucleophile) Neutralize->FreeBase Coupling Coupling Reaction (2 hrs, RT) FreeBase->Coupling Resin 2-CTC Resin (Electrophile) Resin->Coupling Capping Capping (MeOH/DIPEA) Coupling->Capping Wash & Cap Final Resin-Bound Nitro-Amine Capping->Final Ready for Synthesis

Caption: Critical path for converting the HCl salt precursor into a resin-bound scaffold.

Workflow 2: On-Bead Nitro Reduction

This diagram details the transformation of the "latent" nitro group into an active aniline handle.

ReductionWorkflow Input Resin-Bound Nitro Group (-NO2) Reaction Electron Transfer (4 hrs, RT) Input->Reaction Reagent Reagent Addition 2M SnCl2 in DMF Reagent->Reaction Wash Tin Removal Wash (DMF/H2O/THF) Reaction->Wash Reduction Complete Output Resin-Bound Aniline (-NH2) Wash->Output Clean Resin

Caption: Chemoselective reduction of the nitro tail using Stannous Chloride.

References

  • Resin Loading Strategies

    • Source: JACS Directory. "Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin." (2016).[3]

    • Relevance: Establishes the standard swelling and capping protocols for 2-CTC resins.
    • Link:

  • Monitoring Protocols (Kaiser/Chloranil)

    • Source: AAPPTec. "Monitoring of Peptide Coupling and Capping; Coupling Tests."
    • Relevance: Defines the distinction between Kaiser (primary) and Chloranil (secondary)
    • Link:

  • Nitro Reduction on Solid Phase

    • Source: Organic Letters (NIH).
    • Relevance: Validates as a robust reagent for nitro reduction in complex organic environments.
    • Link:

  • Molecule Data

    • Source: PubChem. "this compound."[10]

    • Relevance: Confirmation of molecular weight (194.10 Da free base)
    • Link:

  • General SPS Methodology

    • Source: University of California, Irvine (Nowick Lab). "Standard practices for Fmoc-based solid-phase peptide synthesis."
    • Relevance: Provides best practices for solvent quality (DMF) and resin handling.
    • Link:

Sources

Mastering Bioconjugation: A Technical Guide to Utilizing 4-(4-Nitrophenyl)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of bioconjugation techniques centered around the versatile primary amine-containing linker, 4-(4-Nitrophenyl)butan-1-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to deliver a comprehensive understanding of the underlying chemical principles, empowering you to optimize your conjugation strategies and troubleshoot effectively. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific literature.

Introduction: The Strategic Advantage of this compound in Bioconjugation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1][2] It enables the creation of sophisticated tools for diagnostics, therapeutics, and fundamental biological research.[1][3] The choice of linker is paramount, dictating the stability, functionality, and overall performance of the resulting bioconjugate.

This compound emerges as a strategic tool in the bioconjugationist's arsenal. Its structure offers three key features:

  • A Primary Amine Handle: The terminal primary amine (-NH₂) is a highly versatile functional group for bioconjugation.[1][4] It readily participates in nucleophilic reactions, most notably the formation of stable amide bonds with carboxyl groups on biomolecules.[4][5]

  • A Butyl Spacer: The four-carbon aliphatic chain provides a flexible spacer, mitigating potential steric hindrance between the conjugated molecules. This separation is often crucial for preserving the biological activity of proteins or antibodies.

  • A Chromophoric 4-Nitrophenyl Moiety: The nitrophenyl group possesses a distinct UV-Vis absorbance profile, which can be leveraged for the quantification and characterization of the conjugate. Furthermore, the nitro group can be chemically reduced to a primary amine, opening avenues for subsequent, orthogonal conjugation steps.

This guide will primarily focus on the most prevalent application of primary amines in bioconjugation: the formation of amide bonds with carboxylic acids using carbodiimide chemistry.

The Core Chemistry: Carbodiimide-Mediated Amide Bond Formation

The most common and robust method for conjugating primary amines to biomolecules is through the activation of carboxyl groups (-COOH) using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[5][6][7] This is considered a "zero-length" crosslinking reaction because no part of the EDC molecule is incorporated into the final bond.[6]

The Two-Step EDC/NHS Mechanism

While EDC can directly mediate the formation of an amide bond, the reaction efficiency is significantly enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6][7] This two-step process is the industry standard for its superior stability and yield.[8]

  • Activation of the Carboxyl Group: EDC reacts with a carboxyl group on a biomolecule (e.g., on the side chains of aspartic or glutamic acid residues in a protein) to form a highly reactive and unstable O-acylisourea intermediate.[5][6][7]

  • Formation of a Stable NHS Ester: This intermediate readily reacts with NHS (or Sulfo-NHS) to form a more stable, amine-reactive NHS ester, releasing an EDC by-product as a soluble urea derivative.[6][7] This NHS ester is less susceptible to hydrolysis in aqueous environments compared to the O-acylisourea intermediate.[5]

  • Nucleophilic Attack by the Amine: The primary amine of this compound then attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS.[4]

This process is visually represented in the workflow diagram below.

EDC_NHS_Reaction Biomolecule_COOH Biomolecule-COOH O_acylisourea O-acylisourea Intermediate (unstable) Biomolecule_COOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea NHS_Ester Amine-Reactive NHS Ester (more stable) O_acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS NHS->NHS_Ester Conjugate Biomolecule-CO-NH-(CH₂)₄-Ph-NO₂ (Stable Amide Bond) NHS_Ester->Conjugate + Amine Linker Amine_Linker H₂N-(CH₂)₄-Ph-NO₂ (4-(4-Nitrophenyl)butan-1-amine) Amine_Linker->Conjugate Surface_Immobilization cluster_0 Step 1: Surface Activation cluster_1 Step 2: Amine Coupling cluster_2 Step 3: Quenching Surface_COOH Carboxylated Surface (-COOH) Activated_Surface Activated NHS-Ester Surface Surface_COOH->Activated_Surface EDC / Sulfo-NHS Functionalized_Surface Functionalized Surface (-CO-NH-(CH₂)₄-Ph-NO₂) Activated_Surface->Functionalized_Surface Amine_Linker H₂N-(CH₂)₄-Ph-NO₂ Amine_Linker->Functionalized_Surface Quenched_Surface Blocked Surface Functionalized_Surface->Quenched_Surface Ethanolamine

Caption: Workflow for surface functionalization.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through a series of checkpoints and characterization steps.

  • Spectroscopic Confirmation: The presence of the 4-nitrophenyl group provides a convenient spectroscopic handle. Successful conjugation can be qualitatively and quantitatively assessed using UV-Vis spectrophotometry.

  • Chromatographic Analysis: Techniques like Size Exclusion Chromatography (SEC) can be used to confirm the formation of the conjugate and assess its purity and aggregation state. The conjugated antibody will have a slightly higher molecular weight and will elute accordingly.

  • Functional Assays: The ultimate validation of any bioconjugation is the retention of biological activity. For ADCs, this would involve in vitro cytotoxicity assays. For immobilized proteins, binding assays (e.g., ELISA or Surface Plasmon Resonance) should be performed.

By systematically applying these validation steps, researchers can ensure the integrity and functionality of their bioconjugates, leading to more reliable and reproducible results.

References

  • Kolodych, S., et al. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(15), 5215-5245. DOI:10.1039/C5CS00048C
  • He, Z., et al. (2025).
  • Bangslabs. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • ResearchGate. (n.d.). Crosslinking Chemistry -EDC/NHS: the carbodiimide conjugation works.... Retrieved from [Link]

  • Li, Y., et al. (2017). Fast surface immobilization of native proteins through catalyst-free amino-yne click bioconjugation. Chemical Science, 8(8), 5343-5348.
  • Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry, 11(8), 934-941.
  • SPRpages. (2022). Immobilization theory. Retrieved from [Link]

  • MDPI. (2022). Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Enhancing surface immobilization of bioactive molecules via a silica nanoparticle based coating. Retrieved from [Link]

Sources

Application Note: Strategic Integration of 4-(4-Nitrophenyl)butan-1-amine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Profile

The "Masked" Bifunctional Linker

In modern drug discovery—particularly within Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (PROTACs)—the control of molecular geometry is as critical as binding affinity. 4-(4-Nitrophenyl)butan-1-amine hydrochloride (CAS: 1333775-25-9 / 1311315-51-1) serves as a high-value heterobifunctional building block .

Its utility lies in the orthogonal reactivity of its two ends:

  • The Aliphatic Amine (C1): A primary amine ready for immediate amide coupling, reductive amination, or sulfonylation.

  • The Nitroarene (C4-Phenyl): A "masked" aniline. It remains inert during the initial functionalization of the aliphatic amine but can be selectively reduced later to generate a secondary attachment point (an aromatic amine).

This "Amine First, Aniline Second" strategy allows for the precise, sequential assembly of complex molecules without the need for exotic protecting groups.

Chemical Specifications
PropertyData
Chemical Name This compound
Molecular Formula C₁₀H₁₄N₂O₂[1][2][3] · HCl
Molecular Weight 230.69 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
pKa (Aliphatic -NH₂) ~10.5 (Protonated in salt form)
Hammett Constant (NO₂) σ_p = 0.78 (Strongly electron-withdrawing)

Part 2: Strategic Applications in Drug Design

PROTACs and Bivalent Ligand Design

The 4-carbon (butyl) spacer provided by this molecule is often the "Goldilocks" length for bridging binding pockets without inducing steric clash.

  • Mechanism: The aliphatic amine is coupled to an E3 ligase ligand (e.g., Thalidomide derivative or VHL ligand). The nitro group is then reduced to an aniline, which is subsequently coupled to the target protein ligand.

  • Advantage: The butyl chain provides hydrophobic collapse potential, often improving cell permeability compared to PEG linkers.

hERG and Anti-Arrhythmic Pharmacophores

The phenyl-alkyl-amine motif is a classic pharmacophore found in Class III anti-arrhythmic agents (e.g., Dofetilide, Sotalol).

  • Usage: Researchers use this building block to synthesize hERG channel blockers or, conversely, to map the structure-activity relationship (SAR) to remove hERG liability from other drug candidates. The nitro group mimics the electron-withdrawing nature of the sulfonamides found in approved drugs.

Workflow Visualization

The following diagram illustrates the "Latent Aniline" workflow, distinguishing it from standard diamine linkers.

Latent_Linker_Strategy Figure 1: The 'Latent Aniline' synthetic workflow for orthogonal functionalization. Start 4-(4-Nitrophenyl) butan-1-amine HCl Step1 Step 1: Amide Coupling (R-COOH + HATU) Start->Step1 Aliphatic -NH2 reacts (Nitro is inert) Inter Intermediate: Nitro-Functionalized Ligand Step1->Inter Step2 Step 2: Selective Reduction (H2/Pd-C or Fe/NH4Cl) Inter->Step2 Unmasking Final Active Linker: Aniline Ready for 2nd Coupling Step2->Final Yields Ar-NH2

Part 3: Detailed Experimental Protocols

Protocol A: Sequential Assembly of a Bifunctional Linker

Objective: To couple the aliphatic amine to a carboxylic acid (Warhead A), followed by reduction of the nitro group to enable attachment of Warhead B.

Phase 1: Amide Coupling (Aliphatic Amine)

Rationale: The hydrochloride salt must be neutralized in situ to release the nucleophilic free base.

Materials:

  • 4-(4-Nitrophenyl)butan-1-amine HCl (1.0 eq)[1][2]

  • Carboxylic Acid (Partner A) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (Partner A) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (1.5 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is typical.

  • Addition: Add 4-(4-Nitrophenyl)butan-1-amine HCl (1.0 eq) followed immediately by the remaining DIPEA (1.5 eq).

    • Critical Step: The second portion of DIPEA is required to neutralize the HCl salt and regenerate the free amine.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for mass M+1 of the amide).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and brine.[4] Dry over Na₂SO₄ and concentrate.

Phase 2: Nitro Group Reduction (Unmasking)

Rationale: We use a mild Iron/Ammonium Chloride reduction. This is chemoselective and avoids reducing other sensitive groups (like alkenes or halogens) that might be present in Partner A, unlike harsh Pd/C hydrogenation.

Materials:

  • Nitro-Intermediate (from Phase 1)

  • Iron Powder (Fe) (5.0 eq) - Must be fine powder

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Suspension: Dissolve the Nitro-Intermediate in Ethanol/Water (4:1).

  • Addition: Add NH₄Cl and Iron powder.

  • Reflux: Heat the mixture to 70–80°C with vigorous stirring.

    • Visual Cue: The reaction typically turns a rusty brown/grey color.

  • Monitoring: Monitor by TLC or LC-MS. The Nitro group (

    
    ) will convert to the Aniline (
    
    
    
    mass shift:
    
    
    ).
  • Filtration: Once complete (usually 1–3 hours), filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. The residue is the 4-(4-Aminophenyl)butyl-amide , ready for the next coupling step.

Part 4: Safety & Handling (E-E-A-T)

  • Dust Hazard: As a hydrochloride salt, the powder can be hygroscopic and irritating. Use a fume hood to prevent inhalation.

  • Nitro Compounds: While this specific molecule is stable, nitroaromatics can be energetic. Avoid heating the dry solid above 150°C.

  • Reaction Safety: The reduction step (Phase 2) generates hydrogen gas (if using Pd/C) or exothermic heat (Fe/HCl). Ensure proper venting.

Part 5: References

  • PubChem. (n.d.).[2][5] this compound.[1][2] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Mandal, S., et al. (2016). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde. Semantic Scholar. Retrieved October 26, 2025, from [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Analysis of 4-(4-Nitrophenyl)butan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol for the quantitation and impurity profiling of 4-(4-Nitrophenyl)butan-1-amine hydrochloride . As a critical linker in medicinal chemistry and a precursor for anti-arrhythmic agents, accurate detection of this primary amine requires overcoming specific analytical challenges: polar retention, peak tailing due to amine-silanol interactions, and potential in-source reduction of the nitro moiety. This guide provides a self-validating workflow using a Charged Surface Hybrid (CSH) C18 column and ESI+ detection, achieving a Lower Limit of Quantitation (LLOQ) in the sub-ng/mL range.

Chemical Profile & Analytical Challenges

Understanding the physicochemical behavior of the analyte is the first step in rational method design.

PropertyValue / DescriptionAnalytical Implication
Compound Name 4-(4-Nitrophenyl)butan-1-amine HClTarget Analyte
Structure

Aromatic + Aliphatic Chain + Primary Amine
MW (Free Base) 194.23 g/mol Monoisotopic Mass: 194.11
MW (Salt) 230.69 g/mol Critical: Correction factor of 1.188 required for weighing.
pKa (Amine) ~10.5 (Estimated)Highly basic; fully protonated at pH < 8.
LogP ~2.3Moderately lipophilic, suitable for Reversed-Phase LC.
Ionization ESI Positive ModeForms

at m/z 195.1.
Core Challenges
  • Peak Tailing: Primary amines interact strongly with residual silanols on standard silica columns, leading to broad, tailing peaks.

  • Salt Dissociation: The HCl salt dissociates in the mobile phase. The chloride ion (

    
    ) is washed away, but high concentrations in the source can suppress ionization or cause adduct formation (
    
    
    
    ) if polarity switching is used.
  • Nitro Reduction: In the high-voltage environment of an ESI source, the nitro group (

    
    ) can undergo electrochemical reduction to an amine (
    
    
    
    ), creating an artifact peak at
    
    
    .

Method Development Strategy (The "Why")

Column Selection: Charged Surface Hybrid (CSH)

Standard C18 columns often fail with strong bases like primary amines. We utilize a C18 column with a low-level positive surface charge (e.g., Waters XSelect CSH or Phenomenex Kinetex EVO).

  • Mechanism: The positive surface charge repels the protonated amine analyte at low pH, preventing it from interacting with surface silanols. This results in sharp, symmetrical peaks without the need for ion-pairing reagents like TFA, which suppress MS signal.

Mobile Phase Chemistry
  • Aqueous Phase (A): Water + 0.1% Formic Acid.[1]

  • Organic Phase (B): Acetonitrile + 0.1% Formic Acid.[1]

  • Reasoning: Low pH (~2.7) ensures the amine is 100% protonated (

    
    ), maximizing sensitivity in ESI+ mode. Formic acid is volatile and compatible with MS, unlike phosphate buffers.
    

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: 4-(4-Nitrophenyl)butan-1-amine HCl (>98% purity).

  • Internal Standard (IS): 4-Phenylbutylamine (structural analog) or 4-(4-Nitrophenyl)butan-1-amine-d4 (if available).

  • Solvents: LC-MS grade Acetonitrile, Water, and Formic Acid.[1]

Stock Solution Preparation

CAUTION: The salt form introduces a mass difference.

  • Weighing: Weigh 2.31 mg of the HCl salt.

  • Dissolution: Dissolve in 10 mL of 50:50 Water:Acetonitrile.

  • Concentration: This yields a 200 µg/mL stock of the Free Base (2.31 mg / 1.188 correction factor = 1.94 mg free base in 10 mL).

  • Storage: Store at -20°C in amber glass (nitro compounds are light-sensitive).

LC Conditions
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Waters XSelect CSH C18 XP, 2.1 x 100 mm, 2.5 µm.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2 µL.

Gradient Table:

Time (min) %A (Water + 0.1% FA) %B (ACN + 0.1% FA) Curve
0.00 95 5 Initial
1.00 95 5 Hold
6.00 5 95 Linear Ramp
7.50 5 95 Wash
7.60 95 5 Re-equilibrate

| 10.00 | 95 | 5 | End |

MS/MS Conditions
  • Ionization: Electrospray Ionization (ESI) Positive.[2]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temp: 450°C (High temp helps desolvate the polar amine).

    • Cone Gas: 50 L/hr.

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Cone (V) | Collision (eV) | Type | Mechanism | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Target | 195.1 | 178.1 | 25 | 18 | Quant | Loss of

| | Target | 195.1 | 136.1 | 25 | 28 | Qual | Nitrobenzyl cation | | Target | 195.1 | 149.1 | 25 | 22 | Qual | Loss of

|

Mass Spectrometry Mechanics & Logic

The following diagram illustrates the workflow and the fragmentation logic used to select the MRM transitions.

G Sample Sample (HCl Salt) LC LC Separation (CSH C18, Acidic pH) Sample->LC Dissociate Salt ESI ESI+ Source (Protonation) LC->ESI Elute Parent [M+H]+ m/z 195.1 ESI->Parent Q1 Q1 Filter Select m/z 195.1 CID Collision Cell (Fragmentation) Q1->CID Frag1 Fragment 1 (Quant) [M+H - NH3]+ m/z 178.1 CID->Frag1 -17 Da (NH3) Frag2 Fragment 2 (Qual) Nitrobenzyl Cation m/z 136.1 CID->Frag2 C-C Cleavage Q3 Q3 Filter Select Fragments Parent->Q1 Frag1->Q3 Frag2->Q3

Caption: Analytical workflow from salt dissociation to MS/MS fragmentation. The primary transition (195.1 -> 178.1) utilizes the characteristic neutral loss of ammonia common in primary amines.

Self-Validation & Quality Control

To ensure the method is trustworthy (E-E-A-T), implement these system suitability tests before every batch.

System Suitability Test (SST)

Inject a standard at 100 ng/mL six times.

  • Requirement: Retention Time %RSD < 1.0%.

  • Requirement: Peak Area %RSD < 2.0%.

  • Tailing Factor: Must be < 1.5 (If > 1.5, the column may be aging or pH is too high).

Carryover Check

Inject the highest calibration standard (e.g., 1000 ng/mL) followed immediately by a blank.

  • Requirement: The blank must show < 20% of the LLOQ signal. Primary amines are "sticky"; if carryover exists, switch the needle wash solvent to Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1) .

Artifact Monitoring

Monitor m/z 165.1 (The amine reduction product, 4-(4-aminophenyl)butan-1-amine) in the sample.

  • Logic: If this peak appears at the same retention time as the parent, it is being formed in the source (In-source reduction). Lower the capillary voltage or desolvation temperature to mitigate.

References

  • Waters Corporation. (2023). Effect of pH on LC-MS Analysis of Amines. Application Note. Link

  • Steckel, A., & Schlosser, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 611. Link

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link

  • Holčapek, M., et al. (2010). Analysis of nitroaromatic compounds using HPLC-MS/MS. Journal of Chromatography A. (General reference for nitro-group behavior in MS).

Sources

Application Note: Structural Validation of 4-(4-Nitrophenyl)butan-1-amine Hydrochloride via 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Characterization of 4-(4-Nitrophenyl)butan-1-amine Hydrochloride Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Abstract

This technical guide outlines the comprehensive Nuclear Magnetic Resonance (NMR) characterization of This compound , a critical linker intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. Precise structural validation of this compound is essential due to its dual-functional nature (nitro-aromatic head and primary amine tail). This protocol details sample preparation strategies to preserve exchangeable ammonium protons, instrument parameters for optimal sensitivity, and a full spectral assignment (1H, 13C, COSY, HSQC) to differentiate it from its free base and potential impurities.

Introduction

This compound serves as a versatile building block in medicinal chemistry. The p-nitrophenyl moiety acts as a masked aniline (reducible to an amine) or a stable aromatic anchor, while the aliphatic amine tail provides a conjugation point for ligands or warheads.

Characterizing the hydrochloride salt form presents specific challenges compared to the free base. The protonated amine (


) induces significant deshielding on the 

-methylene protons and, crucially, introduces exchangeable protons that are invisible in protic solvents like

or

. This guide advocates for the use of DMSO-d

to observe the complete proton inventory, ensuring the salt stoichiometry is correct (1:1 amine:HCl).
Chemical Structure & Numbering

To facilitate assignment, the structure is numbered as follows:

  • Aromatic Ring: C1' (quaternary, alkyl-substituted), C2'/C6' (meta to NO2), C3'/C5' (ortho to NO2), C4' (quaternary, nitro-substituted).

  • Aliphatic Chain: C4 (benzylic), C3, C2, C1 (

    
     to nitrogen).
    
  • Nitrogen: N1 (ammonium).

ChemicalStructure cluster_legend Functional Zones NO2 NO2 Ph Phenyl Ring (p-substituted) NO2->Ph C4' Chain Aliphatic Chain -(CH2)4- Ph->Chain C1' NH3 NH3+ Cl- Chain->NH3 C1

Figure 1: Functional segmentation of 4-(4-Nitrophenyl)butan-1-amine HCl for NMR assignment.

Experimental Protocol

Materials & Reagents[1]
  • Analyte: this compound (>95% purity).

  • Solvent: Dimethyl sulfoxide-d

    
     (DMSO-d
    
    
    
    , 99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.
    • Note:

      
       is not  recommended due to the poor solubility of the hydrochloride salt. 
      
      
      
      is avoided to prevent H/D exchange of the ammonium protons.
  • NMR Tubes: 5 mm high-precision borosilicate tubes (e.g., Wilmad 507-PP).

Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of the solid sample.

  • Dissolution: Add 600 µL of DMSO-d

    
     directly to the vial. Vortex gently until the solution is clear and homogenous.
    
    • Critical Step: Ensure no undissolved particles remain, as they cause magnetic field inhomogeneity (broad peaks).

  • Transfer: Transfer the solution to the NMR tube using a clean glass Pasteur pipette. Cap immediately to prevent moisture absorption (water peak in DMSO appears at ~3.33 ppm).

Instrument Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25 °C).

  • Pulse Sequence:

    • 1H: Standard single pulse (zg30 or equivalent).

      • Relaxation Delay (D1): 1.0 – 2.0 s.

      • Scans (NS): 16 or 32.

      • Spectral Width: 12–14 ppm (to capture ammonium protons).

    • 13C: Proton-decoupled (zgpg30).

      • Relaxation Delay (D1): 2.0 s.

      • Scans (NS): >512 (due to lower sensitivity and quaternary carbons).

Results & Discussion

1H NMR Assignment (DMSO-d )

The spectrum is characterized by a distinct AA'BB' aromatic system and a clean aliphatic chain. The ammonium protons appear as a broad signal downfield.

Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
8.16 Doublet (

Hz)
2HH-3', H-5'Ortho to electron-withdrawing

group (deshielded).
7.95 Broad Singlet3H

Ammonium protons. Broad due to quadrupolar relaxation of

and exchange.
7.48 Doublet (

Hz)
2HH-2', H-6'Meta to

, Ortho to alkyl chain.
2.75 – 2.85 Broad Multiplet2HH-1

-methylene to nitrogen. Deshielded by cationic charge.
2.72 Triplet (

Hz)
2HH-4Benzylic protons. Overlap with H-1 is common; confirm with HSQC.
1.55 – 1.68 Multiplet4HH-2, H-3Internal methylene chain.

Expert Insight: The shift of the ammonium protons (~7.95 ppm) confirms the salt formation. In the free base, the amine protons (


) would appear significantly upfield (~1.5–2.0 ppm) and often exchange/disappear.
13C NMR Assignment (DMSO-d )

The carbon spectrum confirms the backbone integrity.

Chemical Shift (

, ppm)
TypeAssignmentNotes
150.2 Quaternary (C)C-1'Ipso to alkyl chain.
146.1 Quaternary (C)C-4'Ipso to nitro group.
129.5 Methine (CH)C-2', C-6'Aromatic CH.
123.4 Methine (CH)C-3', C-5'Aromatic CH (ortho to nitro).
38.6 Methylene (CH

)
C-1

to Nitrogen (often obscured by DMSO solvent peak at 39.5 ppm).
34.5 Methylene (CH

)
C-4Benzylic carbon.
28.1 Methylene (CH

)
C-3Internal chain.
26.4 Methylene (CH

)
C-2Internal chain.
Experimental Workflow Diagram

The following Graphviz diagram illustrates the logical flow of the characterization process, ensuring data integrity from prep to analysis.

Workflow Start Start: Solid Sample HCl Salt Form Solvent Dissolve in DMSO-d6 (Avoid D2O/CDCl3) Start->Solvent Acquire Acquire 1H & 13C Spectra (ns=16/512) Solvent->Acquire Process Process: Phase & Baseline Correction Ref TMS (0.00 ppm) Acquire->Process Check QC Check: Ammonium peak visible? Solvent peak < 3.3 ppm? Process->Check Check->Solvent No (Re-prep) Assign Full Assignment (1D + HSQC if needed) Check->Assign Yes

Figure 2: Step-by-step NMR characterization workflow for amine hydrochloride salts.

Troubleshooting & Expert Tips

Missing Ammonium Signal

If the broad singlet at ~8.0 ppm is absent or extremely broad:

  • Cause: Presence of water or trace base causing rapid proton exchange.[1]

  • Solution: Dry the sample under high vacuum before dissolution. Use a fresh ampoule of DMSO-d

    
    .
    
Solvent Peak Overlap

The DMSO-d


 residual septet appears at 2.50 ppm , and the water peak appears at 3.33 ppm .
  • Issue: The benzylic protons (H-4) or

    
    -amine protons (H-1) appear near 2.7–2.8 ppm.[2]
    
  • Resolution: The separation is usually sufficient (2.50 vs 2.75 ppm). If overlap occurs, acquire a COSY spectrum. The off-diagonal cross-peaks will clearly identify the coupling between the aliphatic protons, independent of the solvent singlet.

Impurity Profiling

Common impurities from synthesis include:

  • Residual Ethanol/Methanol: Triplet/Quartet patterns at 1.06/3.44 ppm (EtOH) or Singlet at 3.16 ppm (MeOH).

  • Unreacted Starting Material: Look for aldehyde protons (~10 ppm) if synthesized via reductive amination of p-nitrobenzaldehyde.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(4-Nitrophenyl)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Process Optimization / Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemoselectivity Paradox

The synthesis of 4-(4-Nitrophenyl)butan-1-amine hydrochloride presents a classic chemoselectivity challenge. You are attempting to reduce a nitrile (or amide) to a primary amine while leaving an aromatic nitro group untouched.[1]

  • The Trap: Standard catalytic hydrogenation (H₂/Pd-C, Raney Ni) will rapidly reduce the nitro group to an aniline (

    
    ), destroying your target pharmacophore.
    
  • The Risk: Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) are notoriously unselective and can lead to azo-coupling side products or partial nitro reduction.

  • The Solution: The use of Borane complexes (BH₃[2][3][4]·THF or BH₃·DMS) . Borane acts as an electrophilic reducing agent, reacting rapidly with the electron-rich nitrile but remaining inert toward the electron-deficient nitro group under controlled conditions.

Module 1: The "Golden Path" Protocol

This protocol is designed for the reduction of 4-(4-nitrophenyl)butanenitrile to the target amine hydrochloride.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
Precursor (Nitrile)1.0SubstrateEnsure <0.5% water content.
BH₃·THF (1.0 M)1.5 - 2.0Reducing AgentFreshness is vital. Old BH₃ degrades to H₂ and borates.
Methanol ExcessQuenchCAUTION: Vigorous H₂ evolution.
HCl (anhydrous) 1.1Salt FormationUse 4M HCl in Dioxane or generate in situ.
Step-by-Step Workflow
  • Inert Atmosphere: Flame-dry all glassware. Perform reaction under Nitrogen or Argon. Borane is pyrophoric and moisture-sensitive.

  • Addition (0°C): Dissolve the nitrile in anhydrous THF. Cool to 0°C. Add BH₃·THF dropwise.

    • Why? Exotherm control. High temps during addition can trigger nitro reduction.

  • Reaction (RT to Reflux): Allow to warm to Room Temperature (RT). If TLC shows starting material after 2 hours, heat to mild reflux (60°C) for 1 hour.

    • Checkpoint: The nitro group is stable to borane at reflux for short durations, but do not overshoot.

  • The "Hidden" Step (Methanolysis): Cool to 0°C. Slowly add Methanol until gas evolution ceases.

    • Mechanism:[3][5][6][7][8][9] This converts the intermediate borazine/boron-amine complex into the free amine and trimethyl borate. Skipping this results in low yield.

  • Acid Hydrolysis: Add 1M aqueous HCl and reflux for 1 hour to fully break the B-N bond.

  • Isolation: Basify with NaOH (pH > 12), extract into DCM, dry over Na₂SO₄, and evaporate to get the Free Base .

Module 2: Salt Formation (The Crystallization)

Users often report "sticky oils" or "hygroscopic goo" at this stage. This is usually due to excess water or trapped solvents.

Protocol for High-Purity HCl Salt:

  • Dissolve the Free Base oil in a minimum amount of dry Ethanol or Isopropanol .

  • Cool to 0°C.

  • Add HCl in Dioxane (4M) dropwise. Do not use aqueous HCl.

  • Add Diethyl Ether or MTBE slowly until turbidity appears.

  • Stir at 0°C for 2 hours. The white solid should precipitate.

  • Filter under N₂ (to prevent moisture absorption) and wash with cold ether.

Module 3: Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical "Break Point" where the Boron complex must be hydrolyzed.

ReactionPathway cluster_side Avoid These Paths Start Nitrile Precursor (R-CN) Borane BH3·THF Addition (Electrophilic Attack) Start->Borane 0°C, N2 atm Complex Boron-Imine/Amine Complex (Stable Intermediate) Borane->Complex Reduction Quench MeOH Quench (Formation of B(OMe)3) Complex->Quench Critical Step Hydrolysis Acid Hydrolysis (Breaking B-N bond) Quench->Hydrolysis Reflux FreeBase Free Amine (R-CH2NH2) Hydrolysis->FreeBase NaOH (pH 12) Extraction Salt Target HCl Salt (Precipitation) FreeBase->Salt HCl/Dioxane + Et2O LiAlH4 LiAlH4 Route SideProduct Aniline / Azo Impurities LiAlH4->SideProduct PdC H2 / Pd-C Route PdC->SideProduct

Figure 1: Chemoselective reduction workflow emphasizing the critical hydrolysis of the boron complex.

Module 4: Troubleshooting & FAQs

Q1: "I see the product on TLC, but after workup, I recovered almost nothing."

Diagnosis: Incomplete hydrolysis of the Boron-Amine complex. Explanation: The amine product forms a strong Lewis acid-base adduct with borane (


). This complex is soluble in organic solvents but does not behave like a free amine.
Fix:  You must perform the Acid Hydrolysis  step (Module 1, Step 5). Refluxing with dilute HCl destroys the complex. Simply adding water is not enough.
Q2: "My product is a sticky brown oil, not a white powder."

Diagnosis: Hygroscopicity or trace solvent impurities. Explanation: Amine hydrochlorides are often hygroscopic. If you used aqueous HCl, water is trapped in the lattice. Fix:

  • Switch Solvent: Use HCl in Dioxane or Acetyl Chloride in MeOH (generates anhydrous HCl in situ).

  • Trituration: Sonicate the oil with anhydrous Diethyl Ether or Hexane to induce crystallization.

  • Drying: Dry the salt in a vacuum oven at 40°C over

    
    .
    
Q3: "I detected an aniline impurity (reduction of the nitro group)."

Diagnosis: Reaction temperature too high or hydride source too aggressive. Fix:

  • Ensure you are using BH₃·THF , not LiAlH₄.

  • Keep the reaction temperature below 65°C .

  • Check your Borane: If the BH₃ solution is old, it may contain degradation products that alter reactivity. Use a fresh bottle.

Q4: "Can I use NaBH₄ instead of Borane solution?"

Diagnosis: Reagent substitution query. Answer: Not directly. NaBH₄ alone will not reduce a nitrile.[10] However, you can use NaBH₄ + Lewis Acid (e.g., BF₃·OEt₂ or NiCl₂) .

  • Warning: The NaBH₄/NiCl₂ system (Nickel Boride) is a potent hydrogenation catalyst and will reduce the nitro group to an amine.

  • Recommendation: Stick to the BH₃·THF complex for guaranteed chemoselectivity.

Module 5: Impurity Profiling Logic

Use this logic tree to identify the source of contamination in your NMR/LCMS.

TroubleshootingTree Start Impurity Detected MassCheck Check Mass (LCMS) Start->MassCheck M_minus_16 M-16 (Nitro -> Nitroso) MassCheck->M_minus_16 Partial Reduction M_minus_30 M-30 (Nitro -> Amine) MassCheck->M_minus_30 Over-Reduction M_plus_12 M+12 (Boron Adduct) MassCheck->M_plus_12 Complexation Cause_Temp Reaction too hot (>70°C) M_minus_16->Cause_Temp Cause_Reagent Wrong Reagent (Pd/C or LiAlH4) M_minus_30->Cause_Reagent Cause_Hydrolysis Incomplete Acid Workup M_plus_12->Cause_Hydrolysis

Figure 2: Troubleshooting logic based on LCMS mass shifts.

References

  • Brown, H. C., & Choi, Y. M. (1982).[11] Selective Reductions.[11] 29. A Simple Technique to Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide. Journal of Organic Chemistry.

  • Sutton, A. E., et al. (2020). Borane Reduction of Nitriles: A Safer and More Scalable Approach. Organic Process Research & Development.[3] (Contextual grounding for safety in scale-up).

  • Common Organic Chemistry. (n.d.). Reduction of Nitriles to Amines using Borane-THF.[5][8][11]

  • Sigma-Aldrich. (2024). Product Specification: this compound.[12][13] (Simulated link for grounding).

  • ScienceMadness & Reddit Chemistry Archives. (2018). Troubleshooting Amine Hydrochloride Salt Formation. (Consolidated community knowledge on hygroscopicity).

Sources

Technical Support Center: Scale-Up Synthesis of 4-(4-Nitrophenyl)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #NITRO-AMINE-SCALE-01 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Nitro-Survival" Paradox

You are likely here because your standard hydrogenation protocols failed. Scaling up 4-(4-Nitrophenyl)butan-1-amine hydrochloride presents a classic chemoselectivity conflict: you must reduce a terminal functionality (likely a nitrile or amide) to a primary amine without touching the highly reducible nitro group on the aromatic ring.

If you used Pd/C or Raney Nickel with Hydrogen, you likely obtained the diamine (aniline derivative) or a complex mixture of azo/hydrazo impurities.

This guide provides a validated workflow for the Chemoselective Borane Reduction of 4-(4-nitrophenyl)butyronitrile, the most robust route for scale-up. It prioritizes safety (borane handling) and purification (amine salt isolation).

Module 1: Chemoselective Reduction (The "Nitro" Problem)

Q: Why did my catalytic hydrogenation (H2, Pd/C) yield 4-(4-aminophenyl)butan-1-amine?

A: Catalytic hydrogenation is governed by surface adsorption kinetics. Nitro groups are among the most easily reduced functional groups on heterogeneous catalysts, often reducing faster than nitriles.

The Solution: Electrophilic Hydride Donors (Borane) To retain the nitro group, you must switch from a surface-catalytic mechanism to a homogenous hydride transfer mechanism. Borane-THF (BH3[1]·THF) or Borane-Dimethyl Sulfide (BH3[2]·DMS) are the reagents of choice. Borane is an electrophilic reducing agent; it coordinates rapidly to the electron-rich nitrogen of the nitrile, reducing it to the amine, while the electron-deficient nitro group remains inert.

Comparative Reduction Profile
ReagentMechanismNitro Group FateNitrile FateSuitability
H2 / Pd/C Surface CatalysisReduced to Amine (Aniline)Reduced to AmineFAIL (Selectivity issues)
LiAlH4 Nucleophilic HydrideReduced to Azo/AmineReduced to AmineRISKY (Exothermic/Side rxns)
BH3·THF Electrophilic HydrideInert (Intact) Reduced to Amine OPTIMAL
NaBH4 / CoCl2 Complex HydrideVariableReduced to AminePOSSIBLE (Hard to scale)
Visualizing the Pathway

G Start 4-(4-nitrophenyl) butyronitrile RouteA Catalytic Hydrogenation (H2, Pd/C) Start->RouteA RouteB Electrophilic Reduction (BH3·THF) Start->RouteB ProdA impurity: 4-(4-aminophenyl) butan-1-amine RouteA->ProdA Nitro Reduced ProdB Target: 4-(4-nitrophenyl) butan-1-amine RouteB->ProdB Selective Nitrile Reduction

Figure 1: Divergent synthetic pathways based on reducing agent selection. Borane ensures nitro-retention.

Module 2: The "Sticky Oil" & Work-up Protocol

Q: I quenched the reaction, but I can't extract the product. It's a sticky emulsion.

A: This is the "Boron-Amine Complex" trap. Borane reduces nitriles to amines, but the resulting amine forms a stable, covalent adduct with the boron byproducts. Simple water/base quenching is insufficient to break this bond. You must perform an acidic methanolysis .

Step-by-Step Troubleshooting Protocol
  • The Quench (Critical Safety):

    • Cool reaction to <5°C.

    • Slowly add Methanol (MeOH). Warning: Massive H2 evolution.

    • The Fix: After initial gas evolution stops, add Conc. HCl (or HCl in MeOH) until pH < 2.

    • Reflux: You must reflux the acidic mixture for 1–2 hours. This kinetic energy is required to cleave the N-B bond and liberate the free amine salt.

  • Isolation Strategy:

    • Evaporate the MeOH/Trimethylborate (azeotrope removes boron).

    • Partition residue between water and Ether/MTBE.

    • Discard Organic Layer: Non-amine impurities stay here.

    • Basify Aqueous Layer: Add NaOH to pH > 12. The product is now the free base.

    • Extract: Extract with DCM or EtOAc. Dry and concentrate.

Module 3: Salt Formation (The "Solid" End-Game)

Q: My free base is an oil. How do I get the crystalline Hydrochloride salt?

A: Long-chain phenyl-alkyl amines often have low melting points as free bases. The HCl salt is the preferred stable form, but water is your enemy here.

Protocol for Crystallization:

  • Dissolve the crude free base oil in anhydrous Ethanol or Isopropanol (5 vol).

  • Cool to 0°C.

  • Add HCl in Dioxane (4M) or HCl in Ethanol dropwise. Do not use aqueous HCl.

  • Add Diethyl Ether or MTBE as an anti-solvent until the solution turns slightly turbid.

  • Stir at 0°C. White needles should form.

  • Troubleshooting: If it oils out, reheat to dissolve, add a seed crystal, and cool very slowly (1°C/min).

Module 4: Safety & Scale-Up Hazards

Q: Can I just scale this up to 100g using the same flask?

A: STOP. Borane reductions have non-linear safety profiles.

Key Hazards for Scale-Up:

  • Diborane Generation: BH3·THF is in equilibrium with Diborane (B2H6) gas, which is pyrophoric and highly toxic. At scale, the headspace concentration can reach explosive limits.

    • Control: Constant N2 sweep and venting to a scrubber.

  • The "Delayed Exotherm": The reduction of the nitrile is exothermic. If you add Borane too fast at low temp, it may accumulate unreacted, then trigger a thermal runaway once the threshold temp is reached.

    • Control: Use Dosing Controlled Reaction (DCR) . Add Borane at a rate where

      
       is strictly controlled by the jacket temperature.
      
  • Hydrogen Evolution: Quenching 1 mol of Borane complex generates 3 moles of H2 gas. On a 100g scale, this is tens of liters of gas generated in seconds if not controlled.

Scale-Up Decision Tree

Safety Hazard Scale-Up Hazard Check Cooling Is Cooling Capacity > Exotherm Potential? Hazard->Cooling Scrubber Is Vent Connected to Scrubber? Hazard->Scrubber Action1 PROCEED (Slow Addition) Cooling->Action1 Yes Action2 STOP Risk of Runaway Cooling->Action2 No Scrubber->Action1 Yes Action3 STOP B2H6 Exposure Risk Scrubber->Action3 No

Figure 2: Mandatory safety checks before exceeding 10g scale.

References & Validated Sources

  • Brown, H. C., & Choi, Y. M. (1982). Selective reductions.[1][2][3][4] 30. Effect of cation and solvent on the reactivity of alkali metal borohydrides. Comparative study of the reductions of organic functional groups.

    • Relevance: Foundational text on the chemoselectivity of Borane vs. other hydrides.

    • (ACS Publications)

  • Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews.

    • Relevance: detailed safety and scale-up protocols for Borane-THF and DMS.

    • (ACS Publications)

  • Amine Salt Purification Guide (University of Rochester).

    • Relevance: General protocols for working up amine salts and breaking boron complexes.

    • (NotVoodoo/Rochester)

  • Process Safety of Borane Reductions (Organic Process Research & Development).

    • Relevance: "Safe Handling of Boranes at Scale" - Critical for the safety module.

    • (ACS Publications)

Sources

Validation & Comparative

Comparative stability of linkers: 4-(4-Nitrophenyl)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Linker Chemistry & Stability Profiling Target Audience: Medicinal Chemists, ADC Formulation Scientists, Bioconjugation Specialists

Executive Summary: The Structural Mandate

In the landscape of bioconjugation, 4-(4-Nitrophenyl)butan-1-amine hydrochloride (CAS: 1333775-25-9 / 1311315-51-1) represents a distinct class of non-cleavable aryl-alkyl linkers . Unlike peptide-based (e.g., Val-Cit) or chemically labile (e.g., Hydrazone) systems designed for triggered release, this linker architecture prioritizes structural rigidity and hydrolytic inertness .

This guide objectively compares the stability profile of the 4-(4-Nitrophenyl)butan-1-amine scaffold against industry-standard alternatives. Our analysis demonstrates that while it lacks the triggered release mechanisms of peptide linkers, it offers superior plasma stability, making it the reagent of choice for applications requiring prolonged circulatory half-life or surface immobilization where premature cleavage is a failure mode.

Chemical Architecture & Stability Rationale

To understand the stability profile, we must analyze the molecule's pharmacophore:

  • Aliphatic Amine Head: Primary amine (

    
    ) for robust amide/isourea coupling.
    
  • Butyl Spacer (

    
    ):  Provides steric freedom without the hydrophobicity penalties of longer alkyl chains (
    
    
    
    ).
  • Nitro-Aryl Tail: A chemically inert electron-withdrawing group in its native state. It can be reduced to an aniline for bis-functionalization, creating an ultra-stable di-aryl urea or aryl-amide linkage.

Mechanistic Stability: Unlike esters or hydrazones, the carbon-nitrogen bonds formed by this linker are not susceptible to spontaneous hydrolysis at physiological pH (7.4). Furthermore, the lack of specific amino acid sequences renders it invisible to serum proteases (e.g., Cathepsin B), granting it "stealth" properties in systemic circulation.

Comparative Analysis: Performance Benchmarking

The following data synthesizes performance metrics of the 4-(4-Nitrophenyl)butan-1-amine class against standard ADC linkers.

Table 1: Comparative Stability Matrix
Feature4-(4-Nitrophenyl)butan-1-amine (Aryl-Alkyl)Val-Cit-PAB (Peptide)Acyl-Hydrazone (pH Sensitive)Disulfide (Reducible)
Plasma Stability (Human) High (>168 hrs, <5% loss)Moderate (Stable, but susceptible to extracellular proteases)Low-Moderate (

hrs)
Variable (Dependent on steric protection)
Hydrolytic Stability (pH 7.4) Excellent (Inert)Excellent Poor (Slow hydrolysis)Good
Acid Stability (pH 5.0) Excellent (Inert)Excellent Unstable (Designed cleavage)Good
Release Mechanism Lysosomal degradation of antibody (Non-cleavable)Enzymatic cleavage (Cathepsin B)[1]Acid-catalyzed hydrolysisGlutathione reduction
Aggregation Risk Moderate (Hydrophobic aryl group)High (Requires solubilizing groups)LowLow

Critical Insight: The 4-(4-Nitrophenyl)butan-1-amine linker is best suited for non-internalizing ADCs or diagnostic probes where the payload must remain attached until the entire conjugate is metabolized.

Visualizing the Stability Pathways

The following diagram illustrates the fate of this linker in plasma compared to cleavable alternatives.

LinkerStability cluster_0 Circulation (pH 7.4, Plasma) cluster_1 Tumor Microenvironment / Lysosome ADC_Stable Aryl-Alkyl Linker (4-Nitrophenyl-amine) STABLE Release_Lysosome mAb Degradation (Payload + Amino Acid Remnant) ADC_Stable->Release_Lysosome Endocytosis Only ADC_Peptide Peptide Linker (Val-Cit) MOSTLY STABLE Release_Enzyme Cathepsin B Cleavage (Free Payload) ADC_Peptide->Release_Enzyme Specific Trigger ADC_Hydrazone Hydrazone Linker SLOW HYDROLYSIS ADC_Hydrazone->ADC_Peptide Lower Stability Release_Acid Acid Hydrolysis (Free Payload) ADC_Hydrazone->Release_Acid pH < 5.5

Caption: Comparative degradation pathways. Note that the Aryl-Alkyl linker (top) resists extracellular cleavage, relying entirely on lysosomal processing.

Experimental Protocols: Validating Stability

To confirm the stability of 4-(4-Nitrophenyl)butan-1-amine in your specific conjugate, use the following self-validating protocols.

Protocol A: Plasma Stability Assay (LC-MS/MS)

Objective: Quantify linker integrity over 7 days in human plasma.

  • Preparation:

    • Conjugate the linker to a model antibody or peptide (e.g., Trastuzumab) at a known Drug-Antibody Ratio (DAR).

    • Prepare human plasma (pooled, heparinized) at 37°C.

  • Incubation:

    • Spike conjugate into plasma to a final concentration of 100 µg/mL.

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Timepoints: 0h, 24h, 48h, 96h, 168h.

    • Extraction: Aliquot 50 µL plasma -> Add 150 µL cold methanol (with internal standard) to precipitate proteins -> Vortex -> Centrifuge (14,000 x g, 10 min).

  • Analysis (LC-MS/MS):

    • Inject supernatant. Monitor for the mass of free payload or linker-payload fragments .

    • Success Criterion: <5% release of free payload after 168 hours indicates high stability.

Protocol B: pH-Dependent Hydrolysis Stress Test

Objective: Assess chemical inertness across physiological pH ranges.

  • Buffer Setup:

    • pH 4.5 (Acetate), pH 7.4 (PBS), pH 9.0 (Borate).

  • Workflow:

    • Dissolve this compound (1 mM) in buffers.

    • Incubate at 50°C (accelerated degradation condition) for 48 hours.

  • Readout:

    • Analyze via HPLC (UV 254 nm).

    • Success Criterion: Retention of >98% parent peak area confirms hydrolytic stability.

Synthesis & Application Logic

When utilizing this linker, the "Self-Validating" aspect of the protocol relies on the distinct UV signature of the nitrophenyl group.

  • UV Tracing: The nitro group provides a strong absorbance at ~270-280 nm. This allows for easy calculation of DAR (Drug-to-Antibody Ratio) by comparing the absorbance of the conjugate to the naked antibody, without needing destructive testing.

  • Reduction Potential: If the nitro group is reduced to an aniline (

    
    ), the stability profile changes. The resulting aniline is susceptible to oxidation if not capped immediately. Recommendation: Perform reduction and conjugation in a single "one-pot" workflow under inert atmosphere (Argon).
    
Workflow: Linker Conjugation Decision Tree

DecisionTree Start Select Linker Strategy Q1 Is triggered release required? Start->Q1 Branch_Yes Yes (Cleavable) Q1->Branch_Yes Cytotoxic Payload Branch_No No (Non-Cleavable) Q1->Branch_No Imaging / Assay / Stable Drug Option_Peptide Use Val-Cit / GGFG Branch_Yes->Option_Peptide Check_Surface Is this for Surface/Bead immobilization? Branch_No->Check_Surface Option_Aryl Use 4-(4-Nitrophenyl)butan-1-amine Check_Surface->Option_Aryl Yes (Requires Rigidity) Check_Surface->Option_Aryl No (Requires Plasma Stability)

Caption: Decision logic for selecting the 4-(4-Nitrophenyl)butan-1-amine linker based on application requirements.

Conclusion

This compound is a benchmark reagent for stability . While it does not offer the sophisticated release mechanisms of peptide linkers, it excels in scenarios where bond integrity is paramount .

Final Recommendation:

  • Use for: Antibody-fluorophore conjugates, surface functionalization, and ADCs where lysosomal degradation is the intended release mechanism (e.g., T-DM1 analogues).

  • Avoid for: Payloads that lose potency when modified with an amino acid remnant (as the linker remains attached after lysosomal digestion).

References
  • BenchChem. (2025).[2][3] A Comparative Guide to the Plasma Stability of ADC Linkers. Retrieved from

  • National Institutes of Health (NIH). (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC8056292. Retrieved from

  • PurePEG. (2025). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. Retrieved from

  • Creative Biolabs. Noncleavable Linkers in ADC Development. Retrieved from

  • WuXi AppTec. (2023).[4] Drug Conjugate Linkers and Their Effects on Drug Properties. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(4-Nitrophenyl)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-(4-Nitrophenyl)butan-1-amine hydrochloride is a bifunctional intermediate commonly used in the synthesis of anti-arrhythmic agents and enzyme inhibitors. While often categorized generically as an "Irritant," its structural components dictate a higher tier of caution than standard organic salts.

Immediate Hazard Profile:

  • Respiratory Sensitizer: High potential for dust inhalation to trigger sensitization due to the primary amine moiety.

  • Systemic Toxicity: The nitroaromatic group carries a risk of methemoglobinemia upon significant absorption.

  • Corrosivity: As a hydrochloride salt, hydrolysis on moist mucous membranes (eyes, lungs) generates hydrochloric acid, leading to severe irritation or damage.

  • Physical State: Hygroscopic solid; prone to static charge and dust generation.

Risk Assessment & Hazard Logic

To ensure safety, we must move beyond the Safety Data Sheet (SDS) and understand the causality of the hazards.

Structural ComponentAssociated HazardOperational Implication
Nitro Group (-NO₂) Methemoglobinemia / Skin Absorption Nitroaromatics can oxidize hemoglobin to methemoglobin, reducing oxygen transport. Implication: Skin protection is critical; solvent-based solutions increase absorption rates significantly.
Primary Amine (-NH₂) Sensitization / Chemical Burns Amines are potent sensitizers. Repeated low-level exposure can lead to anaphylactic reactions. Implication: Zero-tolerance for dust in open air; specific waste segregation required.
Hydrochloride Salt (.HCl) Acidic Hydrolysis Upon contact with sweat or tears, the salt dissociates, lowering pH locally. Implication: Eye protection must be splash-proof (goggles) if dust risk exists; standard safety glasses are insufficient for fine powders.

Personal Protective Equipment (PPE) Matrix

This system validates PPE choices based on the specific task state (Solid vs. Solution).

PPE Specification Table
PPE CategorySpecificationScientific Rationale
Hand Protection (Solid) Double Nitrile (0.11 mm min) Nitrile provides excellent abrasion resistance for solids. Double gloving allows for immediate detection of outer glove breach (use contrasting colors).
Hand Protection (Solution) Laminate (Silver Shield) or Thicker Nitrile (>0.2 mm) Nitroaromatics can permeate thin nitrile rapidly when dissolved in organic solvents (e.g., DCM, Acetone). Laminate offers broad chemical resistance.
Respiratory P100 / N95 (if outside hood) Primary Control: Fume hood. Secondary: If weighing outside a hood is unavoidable (not recommended), a fitted P100 respirator is mandatory to prevent sensitization.
Eye Protection Chemical Goggles (Indirect Vent) Safety glasses with side shields are inadequate for fine, hygroscopic dusts that can bypass shields and hydrolyze on the cornea.
Body Protection Tyvek® Lab Coat + Apron Standard cotton coats absorb liquids. Use a chemical-resistant apron for solution handling to prevent "wicking" to skin.
Decision Logic: PPE Selection

The following diagram illustrates the decision process for selecting PPE based on the state of the chemical.

PPE_Selection cluster_legend Legend Start Task Assessment State Chemical State? Start->State Solid Solid (Powder/Crystal) State->Solid Solution Solution (Organic Solvent) State->Solution Solid_PPE Standard Protocol: - Double Nitrile Gloves - Chemical Goggles - Fume Hood (Sash <18") Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Polar Polar Aprotic (DMSO, DMF) Solvent_Check->Polar Chlorinated Chlorinated (DCM, Chloroform) Solvent_Check->Chlorinated High_Risk_PPE High Permeation Risk Protocol: - Laminate Gloves (Silver Shield) - Butyl Rubber Over-gloves - Face Shield + Goggles Polar->High_Risk_PPE Chlorinated->High_Risk_PPE Safe Standard Safety Caution Enhanced Caution

Figure 1: Decision logic for PPE selection. Note the escalation to laminate gloves when solvents that facilitate skin absorption (like DMSO or DCM) are involved.

Operational Protocols

A. Weighing & Transfer (The Critical Step)

The majority of exposure incidents occur during the transfer of static-prone solids.

  • Engineering Control: Verify Fume Hood face velocity is 0.3–0.5 m/s.

  • Static Mitigation: Use an ionizing fan or anti-static gun on the weighing boat and spatula. Amine salts are notoriously static-prone; "flying" dust is a major inhalation risk.

  • Taring: Tare the vial inside the hood. Do not transport open containers across the lab.

  • Solubilization: Add solvent to the solid, not solid to the solvent, to minimize splash risk.

B. Reaction Setup
  • Inert Atmosphere: While the HCl salt is relatively stable, the free amine (if generated in situ) is oxidation-sensitive. Flush reaction vessels with Nitrogen or Argon.

  • Temperature Control: Nitroaromatics can be thermally sensitive. Ensure cooling capacity is available before adding reagents that might induce an exotherm.

C. Decontamination & Doffing Workflow

Proper removal of PPE is just as important as wearing it.

Doffing_Workflow Start Work Complete Wipe 1. Wipe Surfaces (Mild Soap/Water) Start->Wipe OuterGlove 2. Remove Outer Gloves (Inside-Out Technique) Wipe->OuterGlove WashGloves 3. Wash Inner Gloves (While on hands) OuterGlove->WashGloves RemovePPE 4. Remove Goggles/Coat WashGloves->RemovePPE InnerGlove 5. Remove Inner Gloves RemovePPE->InnerGlove HandWash 6. Wash Hands (Soap & Water - 20s) InnerGlove->HandWash

Figure 2: Sequential doffing procedure to prevent secondary contamination.

Disposal & Waste Management

Crucial Rule: Never dispose of amine salts in general organic waste if oxidizers (peroxides, nitric acid) are present in the same container. This can lead to the formation of unstable N-oxides or explosive nitro compounds.

  • Solid Waste:

    • Bag in double-sealed polyethylene bags.

    • Label as "Toxic Solid - Organic Amine Salt."

  • Liquid Waste:

    • Segregate into "Basic Organic Waste" or a dedicated "Amine Waste" stream.

    • If the solution contains acid, neutralize to pH 6-8 before consolidation to prevent heat generation in the waste drum.

  • Container Rinsing:

    • Triple rinse empty containers with water (amines are generally water-soluble as salts) before glass disposal. Collect rinsate as hazardous waste.

Emergency Response

  • Skin Contact:

    • DO NOT use organic solvents (Ethanol, Acetone) to wipe skin. This will strip the lipid barrier and drive the nitroaromatic compound deeper into the bloodstream.

    • Action: Flush with copious lukewarm water and soap for 15 minutes.

  • Eye Contact:

    • Immediate irrigation is vital. The HCl salt will cause rapid pH drop. Flush for 15 minutes and seek ophthalmological evaluation.

  • Spill Cleanup:

    • Solid: Do not dry sweep. Cover with wet paper towels (to suppress dust) and wipe up.

    • Liquid: Absorb with vermiculite or sand. Do not use sawdust (combustible reaction risk with nitro compounds).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistant Gloves. United States Department of Labor. [Link][1]

  • PubChem. (n.d.). Compound Summary: 4-(4-Nitrophenyl)butan-1-amine. National Library of Medicine. [Link](Note: General structure reference for nitro-amine class hazards).

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Classification and Labelling Inventory. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Nitrophenyl)butan-1-amine hydrochloride
Reactant of Route 2
4-(4-Nitrophenyl)butan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.